molecular formula C13H24O2 B192566 12-Tridecenoic acid CAS No. 6006-06-0

12-Tridecenoic acid

Cat. No. B192566
CAS RN: 6006-06-0
M. Wt: 212.33 g/mol
InChI Key: PARCICAYFORNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 12-Tridecenoic acid is C13H24O2 . It has a carbon-carbon double bond positioned between the 12th and 13th carbons, and a carboxylic acid group at one end of the chain . The presence of the double bond means that 12-Tridecenoic acid can exist in either of two geometric isomers, known as ‘cis’ and 'trans’ .


Physical And Chemical Properties Analysis

12-Tridecenoic acid is a solid at room temperature . It is insoluble in DMF, DMSO, and PBS (pH 7.2), but soluble in ethanol . Its molecular weight is 212.3 .

Scientific Research Applications

Antitumor and Antifungal Activities

  • Antitumor and Antifungal Properties : 12-Tridecenoic acid has shown potential in antitumor and antifungal applications. This was evidenced in a study where its synthesis and biological activities were explored (Kinoshita & Umezawa, 1961).

Biological and Chemical Reactions

  • Enzymatic Interactions : The compound has been involved in studies of enzymatic reactions, such as the inactivation of soybean lipoxygenase (Rotenberg et al., 1988).
  • Molecular Structure and Organogel Formation : Research has also been conducted on its isomers, such as ricinelaidic acid, to understand the relationship between molecular structure and organogel formation (Wright & Marangoni, 2011).

Medical Imaging and Diagnostics

  • Myocardial Imaging : Studies have indicated the potential use of derivatives of 12-Tridecenoic acid in myocardial imaging, helping in estimating regional myocardial perfusion and differentiating viable ischemic tissue from infarcted tissue (Poe et al., 1977).

Chemical Synthesis and Applications

  • Synthesis Studies : There have been synthetic studies exploring the chemical properties of 12-Tridecenoic acid and its derivatives (Alaiz et al., 1988).
  • Industrial Coatings : The acid has been considered for its applications in the development of environment-friendly paints and coatings, particularly those derived from renewable resources (Derksen et al., 1995).

Safety And Hazards

12-Tridecenoic acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be used for human or veterinary use .

properties

IUPAC Name

tridec-12-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCICAYFORNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415239
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Tridecenoic acid

CAS RN

6006-06-0
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Tridecenoic acid
Reactant of Route 2
12-Tridecenoic acid
Reactant of Route 3
Reactant of Route 3
12-Tridecenoic acid
Reactant of Route 4
Reactant of Route 4
12-Tridecenoic acid
Reactant of Route 5
Reactant of Route 5
12-Tridecenoic acid
Reactant of Route 6
Reactant of Route 6
12-Tridecenoic acid

Citations

For This Compound
60
Citations
M Kinoshita, S Umezawa - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… Hydrolysis of the ester VIIIa with hydrochloric acid in acetone afforded 11-oxo12-tridecenoic acid … As described above, 11-oxo-12-tridecenoic acid was obtained when the hydrolysis of …
Number of citations: 5 www.journal.csj.jp
K Mitsuhiro - Bulletin of the Chemical Society of Japan, 1961 - cir.nii.ac.jp
1) 11-Oxo-12-tridecenoic acid (IXa) has been prepared from ethyl 9-bromononanoate (II) via 11-oxododecanoic acid (IVa) and the corresponding Mannich base Va.< BR> 2) 10-Oxo-11-…
Number of citations: 0 cir.nii.ac.jp
N Shirane, Z Sui, JA Peterson… - Biochemistry, 1993 - ACS Publications
… This is readily confirmed for substratessuch as lauric acid and 12-tridecenoic acid, for which … 11-dodecenoic acid is a poorer substrate than 12-tridecenoic acid or 17ODEA and that 10-…
Number of citations: 53 pubs.acs.org
M Kinoshita, S Nakada, S Umezawa - … of the Chemical Society of Japan, 1962 - journal.csj.jp
1) 10-(Dimethylaminomethyl) -11-oxododecanoic acid hydrochloride (Ia) and 9-(dimethylaminomethyl) -10-oxoundecanoic acid (Ib) have been obtained from the mother liquors …
Number of citations: 1 www.journal.csj.jp
H Zhang, L Zhang, L Peng, X Dong, D Wu… - Journal of Zhejiang …, 2012 - Springer
Fatty acids and derivatives (FADs) are resources for natural antimicrobials. In order to screen for additional potent antimicrobial agents, the antimicrobial activities of FADs against …
Number of citations: 46 link.springer.com
B Durairaj, FD Blum - Journal of colloid and interface science, 1985 - Elsevier
… 1 l-Dodecenoic acid and 12tridecenoic acid were prepared from 10-undecenyl alcohol (Aldrich) according to the methods described in the literature (1 I). The overall yields were good. …
Number of citations: 21 www.sciencedirect.com
WJ Gensler, EM Behrmann… - Journal of the American …, 1951 - ACS Publications
Cagniant, Bull. soc. chim.,[5] 9, 107 (1942). In these papers the over-all yields from the eleven-carbon ester to the thirteen-carbon acid are given as no more than 40%. directions of …
Number of citations: 17 pubs.acs.org
B Durairaj, FD Blum - Langmuir, 1989 - ACS Publications
The synthesis and characterization of three oligomeric surfactants from sodium 10-undecenoate, sodium 11-dodecenoate, and sodium 12-tridecenoate are described. These oligomers …
Number of citations: 35 pubs.acs.org
K Sisido, M Kawanisi, M Kiyono… - The Journal of Organic …, 1964 - ACS Publications
Huang-Minlon reduction of 7-keto-16-hep tadecynoic acid as well as 7-keto-15-hep tadecynoic acid gave 16-ketoheptadecanoic acid along with heptadecanoic acid. Treatment of 10-…
Number of citations: 3 pubs.acs.org
JX Yang, SY Li, ML Chen, LR He - Chinese Journal of Traumatology, 2022 - mednexus.org
Purpose: The proposed pathological mechanism for scar formation is controversial, and increased attention has been paid to the fatty acids (FAs) in the formation of pathological scars. …
Number of citations: 3 mednexus.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.